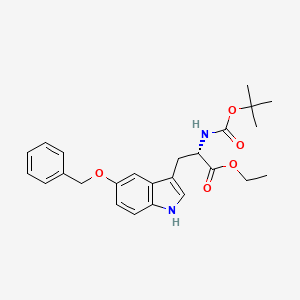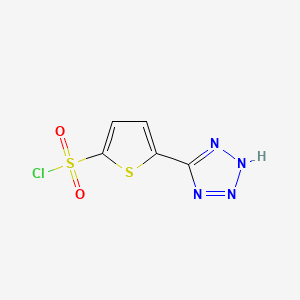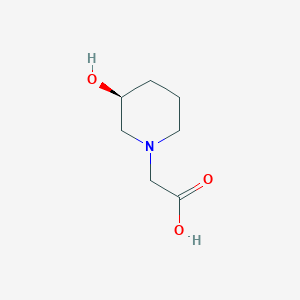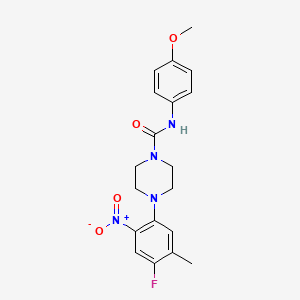
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Overview
Description
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (FMNP) is a synthetic compound with a wide array of applications in scientific research. It is a versatile molecule that has been used in a variety of studies ranging from medicinal chemistry to neurobiology. FMNP has been used to investigate the mechanisms of action of several drugs, as well as to develop new therapeutic agents. Additionally, FMNP has been studied for its potential to be used as a diagnostic tool in medical imaging.
Scientific Research Applications
PET Tracers and Neuroimaging
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide and its analogs have been extensively researched for their potential as positron emission tomography (PET) tracers, particularly in neuroimaging. For instance, García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds showed promising properties as PET tracers for serotonin 5-HT(1A) receptors, a target relevant in neuropsychiatric disorders (García et al., 2014).
Dopamine D3 Receptor Imaging
Another significant application is in the field of dopamine D3 receptor imaging. Gao et al. (2008) developed carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds were prepared using O-[(11)C]methylation of their corresponding precursors and demonstrated potential for neuroimaging applications (Gao et al., 2008).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) explored the antiviral and antimicrobial activities of new urea and thiourea derivatives of piperazine. They synthesized a series of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides with promising antiviral and antimicrobial properties (Reddy et al., 2013).
Biological Activity of Hybrid Molecules
Menteşe et al. (2013) conducted research on norfloxacin derivatives, including molecules derived from piperazine, to investigate their antimicrobial activities. Their findings indicated that these compounds exhibited excellent antimicrobial activities, highlighting the potential for developing new therapeutics (Menteşe et al., 2013).
Serotonin 1A Receptor Imaging in Alzheimer's Disease
Kepe et al. (2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study highlights the relevance of such compounds in understanding neurological disorders (Kepe et al., 2006).
properties
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-13-11-17(18(24(26)27)12-16(13)20)22-7-9-23(10-8-22)19(25)21-14-3-5-15(28-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQAZPVJRQFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





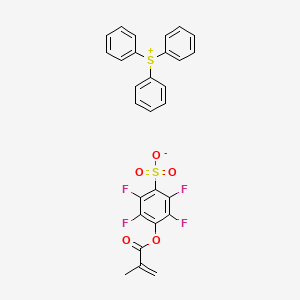
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)

